An In-Depth Technical Guide to 2-Cyano-N-[2-(dimethylamino)ethyl]acetamide: Synthesis, Properties, and Potential
An In-Depth Technical Guide to 2-Cyano-N-[2-(dimethylamino)ethyl]acetamide: Synthesis, Properties, and Potential
Executive Summary: This technical guide provides a comprehensive overview of 2-Cyano-N-[2-(dimethylamino)ethyl]acetamide, a member of the versatile cyanoacetamide class of compounds. While specific literature on this exact molecule is limited, this document, written from the perspective of a Senior Application Scientist, outlines a robust and logical synthetic pathway based on well-established chemical principles for analogous structures. It further details the predicted physicochemical and spectroscopic properties, potential applications in drug discovery and materials science, and critical safety information. This guide serves as a foundational resource for researchers and drug development professionals interested in the synthesis and characterization of novel N-substituted cyanoacetamides.
Introduction: The Versatility of the Cyanoacetamide Scaffold
Cyanoacetamides are a class of organic compounds characterized by a core structure containing a nitrile group and an amide group separated by a methylene bridge. These compounds are highly valued in synthetic chemistry for their polyfunctional nature, possessing both electrophilic and nucleophilic centers.[1] The activated methylene group, flanked by two electron-withdrawing groups, is a key reactive site for a variety of carbon-carbon bond-forming reactions, such as Knoevenagel condensations.[2]
This reactivity makes cyanoacetamides versatile precursors for a vast array of heterocyclic compounds, which are foundational structures in many pharmacologically active agents and agrochemicals.[1][3] Derivatives have been investigated for a range of biological activities, including antitumor, antimicrobial, and antioxidant effects.[4]
The target molecule of this guide, 2-Cyano-N-[2-(dimethylamino)ethyl]acetamide , incorporates three key functional groups:
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A cyano group (C≡N): Contributes to the reactivity of the adjacent methylene group and can participate in cycloaddition reactions or be hydrolyzed to a carboxylic acid.
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An N-substituted amide group (C=O)NHR: Provides structural rigidity and hydrogen bonding capabilities.
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A terminal dimethylamino group: A tertiary amine that imparts basicity and can serve as a coordination site or improve aqueous solubility.
The combination of these features suggests potential for this molecule as a novel building block in medicinal chemistry or as a ligand in coordination chemistry.
Proposed Synthetic Pathway
The most direct and industrially scalable approach to synthesizing N-substituted cyanoacetamides is the aminolysis of an alkyl cyanoacetate.[3] This method leverages commercially available starting materials and typically proceeds with high efficiency.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule occurs at the amide C-N bond. This reveals a cyanoacetyl synthon and a diamine synthon, which correspond to readily available starting materials: ethyl cyanoacetate and N,N-dimethylethylenediamine.
Recommended Synthetic Route: Amidation of Ethyl Cyanoacetate
The proposed synthesis involves the direct nucleophilic acyl substitution of ethyl cyanoacetate with N,N-dimethylethylenediamine.
Reaction Scheme: NC-CH₂-COOEt + H₂N-CH₂-CH₂-N(CH₃)₂ → NC-CH₂-CONH-CH₂-CH₂-N(CH₃)₂ + EtOH
Causality Behind Experimental Choices:
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Starting Materials: Ethyl cyanoacetate is an economical and highly reactive ester, making it an ideal acyl donor.[5] N,N-dimethylethylenediamine provides the desired N-[2-(dimethylamino)ethyl] side chain.
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Solvent: While the reaction can sometimes be performed neat, using a solvent like absolute ethanol or tetrahydrofuran (THF) ensures homogeneity and helps to control the reaction temperature.[6] Ethanol is a good choice as the byproduct is also ethanol, simplifying downstream purification.
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Temperature: Heating the reaction mixture to reflux is typically required to drive the aminolysis to completion. The primary amine of N,N-dimethylethylenediamine is a potent nucleophile, but the ester carbonyl requires thermal energy to become sufficiently electrophilic for a rapid reaction.
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Reaction Monitoring: The progress of the reaction can be reliably monitored by Thin Layer Chromatography (TLC), observing the consumption of the ethyl cyanoacetate starting material and the appearance of the more polar amide product.
Physicochemical and Spectroscopic Properties
While experimental data for this specific compound is not publicly available, its properties can be reliably predicted based on its structure and data from close analogs such as 2-cyano-N,N-diethylacetamide and 2-cyano-N,N-dimethylacetamide.[7]
Predicted Physicochemical Data
| Property | Predicted Value |
| IUPAC Name | 2-Cyano-N-[2-(dimethylamino)ethyl]acetamide |
| Molecular Formula | C₇H₁₃N₃O |
| Molecular Weight | 155.20 g/mol |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Boiling Point | > 200 °C (Predicted) |
| Solubility | Soluble in water, ethanol, methanol, DMSO |
| pKa | ~8-9 (Predicted for the tertiary amine) |
Predicted Spectroscopic Profile
Spectroscopic analysis is essential for the unambiguous confirmation of the product's structure. The following are the expected key signals.[8]
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¹H NMR (400 MHz, CDCl₃):
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δ ~ 6.5-7.0 ppm (broad s, 1H): Amide N-H proton.
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δ ~ 3.4 ppm (s, 2H): Methylene protons adjacent to the cyano group (NC-CH₂ -CO).
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δ ~ 3.3 ppm (q, 2H): Methylene protons adjacent to the amide nitrogen (CO-NH-CH₂ ).
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δ ~ 2.4 ppm (t, 2H): Methylene protons adjacent to the dimethylamino group (CH₂ -N(CH₃)₂).
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δ ~ 2.2 ppm (s, 6H): Methyl protons of the dimethylamino group (N(CH₃ )₂).
-
-
¹³C NMR (100 MHz, CDCl₃):
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δ ~ 164 ppm: Amide carbonyl carbon (C =O).
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δ ~ 116 ppm: Cyano group carbon (C ≡N).
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δ ~ 58 ppm: Methylene carbon adjacent to the tertiary amine (C H₂-N(CH₃)₂).
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δ ~ 45 ppm: Methyl carbons of the dimethylamino group (N(C H₃)₂).
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δ ~ 39 ppm: Methylene carbon adjacent to the amide nitrogen (CO-NH-C H₂).
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δ ~ 26 ppm: Methylene carbon adjacent to the cyano group (NC-C H₂-CO).
-
-
Infrared (IR) Spectroscopy (ATR):
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~3300 cm⁻¹ (broad): N-H stretching of the secondary amide.
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~2950-2800 cm⁻¹: C-H stretching of alkyl groups.
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~2250 cm⁻¹ (sharp): C≡N stretching of the nitrile group.
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~1650 cm⁻¹ (strong): C=O stretching of the amide I band.
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~1550 cm⁻¹: N-H bending of the amide II band.
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Potential Applications and Biological Activity
The cyanoacetamide scaffold is a cornerstone in the synthesis of compounds with diverse biological activities.[1][9]
-
Pharmaceutical Intermediate: The primary application of this molecule is likely as a versatile intermediate. The reactive methylene group allows for further elaboration into more complex heterocyclic systems, while the dimethylaminoethyl side chain is a common feature in many active pharmaceutical ingredients (APIs) for its ability to improve pharmacokinetic properties.
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Potential Anti-inflammatory and Antitumor Agents: Many cyanoacetamide derivatives have been investigated for their ability to modulate inflammatory pathways and exhibit cytotoxic effects against cancer cell lines.[4] The specific structure of 2-Cyano-N-[2-(dimethylamino)ethyl]acetamide warrants investigation into these therapeutic areas.
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Agrochemicals: The cyanoacetamide moiety is present in various pesticides and herbicides, suggesting potential applications in agriculture.[3]
Detailed Experimental Protocol (Proposed)
This protocol is a self-validating system designed for the synthesis, purification, and characterization of the target compound.
Materials:
-
Ethyl cyanoacetate (1.0 eq)
-
N,N-Dimethylethylenediamine (1.1 eq)
-
Absolute Ethanol (or THF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
NMR spectrometer, IR spectrometer, Mass spectrometer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl cyanoacetate (1.0 eq) and absolute ethanol (approx. 3-5 mL per gram of ester).
-
Begin stirring and add N,N-dimethylethylenediamine (1.1 eq) dropwise to the solution.
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Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 12-18 hours.
-
Monitor the reaction progress by TLC (e.g., using a 10% Methanol in Dichloromethane eluent system). The disappearance of the starting ester spot and the appearance of a new, more polar product spot indicates reaction progression.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any unreacted acidic species) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate again under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane or ethyl acetate to afford the pure 2-Cyano-N-[2-(dimethylamino)ethyl]acetamide.
-
Characterization: Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Visualization of Synthetic Workflow
The following diagram illustrates the logical flow of the proposed synthesis.
Sources
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. oiccpress.com [oiccpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 6. 2-CYANO-N-METHYL-ACETAMIDE | 6330-25-2 [chemicalbook.com]
- 7. 2-cyano-N,N-diethylacetamide | C7H12N2O | CID 3854515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
